N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is notable for its structural complexity and potential applications in medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 246.31 g/mol.
This compound can be classified under the following categories:
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps that may include:
The synthesis may employ various reagents such as acetic anhydride or acid chlorides for the formation of the carboxamide group. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
The molecular structure of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide features:
The structural data can be represented using various chemical notation systems such as SMILES or InChI:
CC1=NN(C(=O)N)C(=C1C2CCCCC2)C(C)CInChI=1S/C13H18N4O/c1-8(2)14-12(15)11(16)10(9(3)4)13(17)18/h1-7H2,(H,14,15)(H2,17,18)N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can participate in several chemical reactions:
Reaction conditions such as pH and temperature significantly influence these transformations. For example, hydrolysis typically requires aqueous conditions with a catalyst.
Quantitative data regarding its pharmacokinetics or specific biological targets are scarce but would be essential for further understanding its mechanism.
The physical properties of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide include:
Chemical properties include:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 54954-14-2
CAS No.: 21115-85-5
CAS No.: 39492-88-1